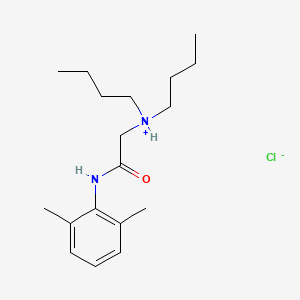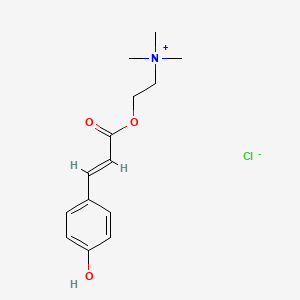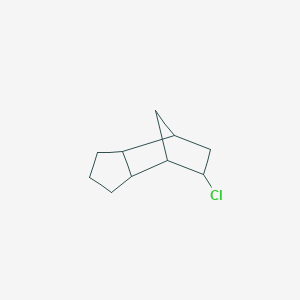
5-Chlorooctahydro-1h-4,7-methanoindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorooctahydro-1h-4,7-methanoindene typically involves the chlorination of octahydro-1h-4,7-methanoindene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can help achieve high purity and consistency in the final product.
化学反応の分析
Types of Reactions
5-Chlorooctahydro-1h-4,7-methanoindene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine atom, resulting in the formation of octahydro-1h-4,7-methanoindene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Octahydro-1h-4,7-methanoindene.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
5-Chlorooctahydro-1h-4,7-methanoindene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chlorooctahydro-1h-4,7-methanoindene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic reactions, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Octahydro-1h-4,7-methanoindene: The parent compound without the chlorine atom.
Hexahydro-4,7-methanoindene: A related compound with fewer hydrogen atoms.
Tetrahydro-4,7-methanoindene: Another related compound with even fewer hydrogen atoms.
Uniqueness
5-Chlorooctahydro-1h-4,7-methanoindene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable for specific applications where the chlorine functionality is required.
特性
CAS番号 |
77171-22-3 |
|---|---|
分子式 |
C10H15Cl |
分子量 |
170.68 g/mol |
IUPAC名 |
8-chlorotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H15Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2 |
InChIキー |
QEMJNAQNPWWHMW-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1)C3CC2CC3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


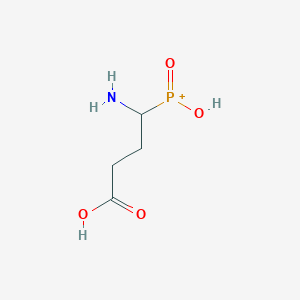
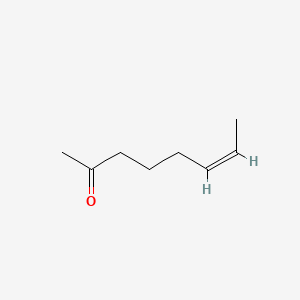
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

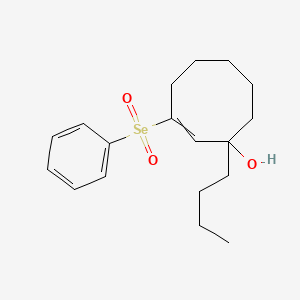
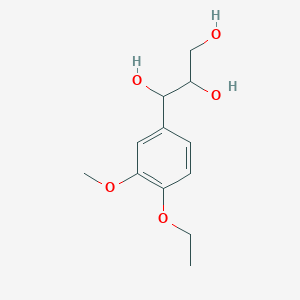
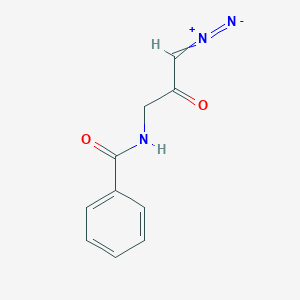
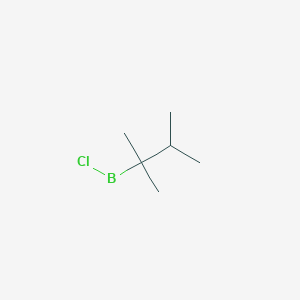
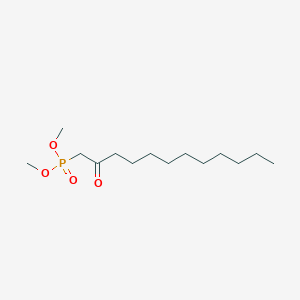
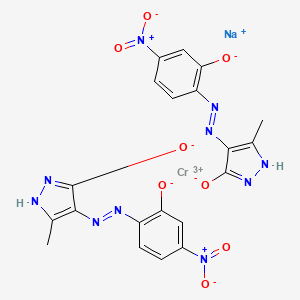
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
